molecular formula C16H17N5O4 B2924780 N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1421517-68-1

N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2924780
CAS RN: 1421517-68-1
M. Wt: 343.343
InChI Key: LLNRJXSPNBQTAZ-UHFFFAOYSA-N
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Description

“N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . In some cases, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified derivatives via catalyzed insertion reactions .


Molecular Structure Analysis

Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .


Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Physical And Chemical Properties Analysis

Triazoles are nitrogen-containing heterocyclic compounds that are part of essential building blocks like amino acids, nucleotides, etc . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This allows them to readily bind in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazole compounds have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Pharmacokinetics

Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that they may have good bioavailability and stability in the body.

Result of Action

Triazole compounds are known to show versatile biological activities and interact with a variety of enzymes and receptors in the biological system .

Action Environment

Given the high chemical stability of triazole compounds , it can be inferred that they may be relatively stable under various environmental conditions.

Safety and Hazards

The safety and hazards of triazoles are generally dependent on their specific structures and applications. As they are used in a variety of drug classes, their safety profiles can vary widely . It’s important to refer to specific safety data sheets or medical professionals for information on a specific compound.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-8-21-13(16(23)18-9)12(19-20-21)15(22)17-7-10-5-4-6-11(24-2)14(10)25-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRJXSPNBQTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C(=CC=C3)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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